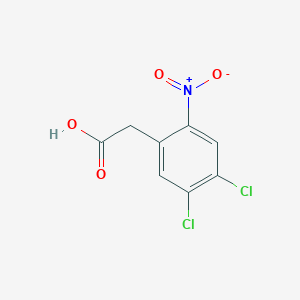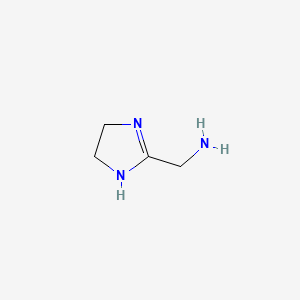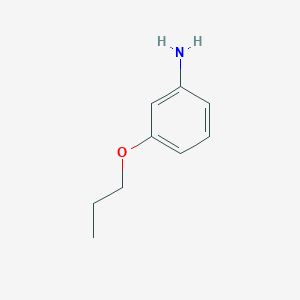
2-(4,5-Dichloro-2-nitrophenyl)acetic acid
説明
Synthesis Analysis
The synthesis of nitrophenylacetic acid derivatives, including 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, involves several key steps that ensure the introduction of nitro and chloro groups into the phenylacetic acid backbone. Schultz et al. (1976) explored a series of (2-nitro-1-alkenyl)aryloxy acetic acids, highlighting methods that might be relevant for synthesizing similar compounds (Schultz et al., 1976). Additionally, Kolyamshin et al. (2021) demonstrated the synthesis of new nitrophenyl-dioxan derivatives, providing insights into potential synthetic pathways for related compounds (Kolyamshin et al., 2021).
Molecular Structure Analysis
The molecular structure of nitrophenylacetic acid derivatives, including our compound of interest, is characterized by the presence of nitro and chloro substituents on the phenyl ring, which significantly influence the compound's reactivity and interactions. Xiao-qiang He (2013) discussed the aggregation and structure of a related nitrophenoxyacetic acid derivative, which could shed light on the structural aspects of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (Xiao-qiang He, 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-(4,5-Dichloro-2-nitrophenyl)acetic acid derivatives can be complex due to the reactive nitro and chloro groups. Daragics and Fügedi (2010) explored the utility of a related nitrophenylacetyl group for protecting hydroxyl functions, indicating the compound's potential in synthetic chemistry (Daragics & Fügedi, 2010).
Physical Properties Analysis
The physical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on this compound's physical properties were not identified, research on similar compounds provides a basis for understanding these aspects.
Chemical Properties Analysis
The chemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, including acidity, reactivity towards nucleophiles, and electrophiles, are defined by its functional groups. The work by Srinivasan et al. (2016) on alkaline-earth metal salts of a related nitrophenylacetic acid offers insights into the acid's reactivity and potential to form salts and complexes (Srinivasan et al., 2016).
科学的研究の応用
-
Herbicides based on 2,4-D
- Field : Environmental Science and Pollution Research .
- Application : 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Method : These compounds can be used at post-emergence (leave) or pre-emergence stage of crops (on soil) .
- Results : The indiscriminate use of pesticides can produce numerous damages to the environment .
-
Indole Derivatives
-
Cellular Toxin INT
- Field : Microbiology .
- Application : The cellular toxin INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride) is used in microbiology to measure cellular metabolic activity .
- Method : The method involves incubating V. harveyi batch cultures amended with INT .
- Results : A steady increase in the formazan production rate was observed, achieving the maximum at 1.3 h of incubation .
-
Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide
- Field : Organic Chemistry .
- Application : This compound could be synthesized as an intermediate in the production of other chemicals .
- Method : The synthesis involves condensing N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol .
- Results : The result of this reaction is 4-chloro-5-(2,3-dichlorophenoxy)-2-nitrophenyl acetamide .
-
Preparation of 2-(4-chloro-2-nitrophenyl)acetic acid
- Field : Organic Chemistry .
- Application : This compound is used as a reagent in organic synthesis .
- Method : The method involves adjusting the pH of the filtrate to 8-9 with 2 N sodium hydroxide and heating at 35-40 °C while adding a 3-6% aqueous hydrogen peroxide solution .
- Results : The result of this reaction is 2-(4-chloro-2-nitrophenyl)acetic acid .
- Synthesis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid
- Field : Organic Chemistry .
- Application : This compound is used as a reagent in organic synthesis .
- Method : The method involves adjusting the pH of the filtrate to 8-9 with 2 N sodium hydroxide and is heated at 35-40 °C. while adding a 3-6% aqueous hydrogen peroxide solution until samples no longer turn dark on treatment with 2N sodium hydroxide .
- Results : The result of this reaction is 2-(4,5-Dichloro-2-nitrophenyl)acetic acid .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4,5-dichloro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVBDGBJQMRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958825 | |
| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dichloro-2-nitrophenyl)acetic acid | |
CAS RN |
37777-90-5 | |
| Record name | 37777-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)






![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)



